molecular formula C16H13ClF3N3O B13757248 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B13757248
M. Wt: 355.74 g/mol
InChI Key: AANPZWISUHSTLW-UHFFFAOYSA-N
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Description

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C16H13ClF3N3O and a molecular weight of 355.74 g/mol It is known for its unique structure, which includes a quinoline core substituted with hydrazino, phenyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.

    Phenyl Substitution: The phenyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl and quinoline moieties can interact with aromatic residues in target proteins, further contributing to its biological activity.

Comparison with Similar Compounds

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:

    4-Hydrazinoquinoline: Lacks the phenyl and trifluoromethoxy groups, resulting in different chemical and biological properties.

    2-Phenylquinoline: Lacks the hydrazino and trifluoromethoxy groups, affecting its reactivity and applications.

    6-Trifluoromethoxyquinoline: Lacks the hydrazino and phenyl groups, leading to different interactions with biological targets.

The unique combination of hydrazino, phenyl, and trifluoromethoxy groups in this compound makes it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C16H13ClF3N3O

Molecular Weight

355.74 g/mol

IUPAC Name

[2-phenyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-11-6-7-13-12(8-11)15(22-20)9-14(21-13)10-4-2-1-3-5-10;/h1-9H,20H2,(H,21,22);1H

InChI Key

AANPZWISUHSTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)NN.Cl

Origin of Product

United States

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